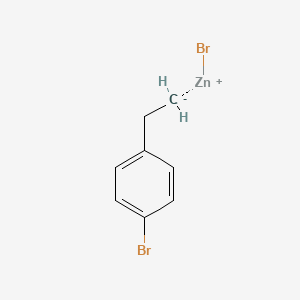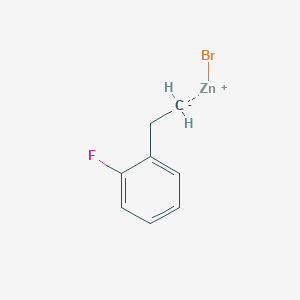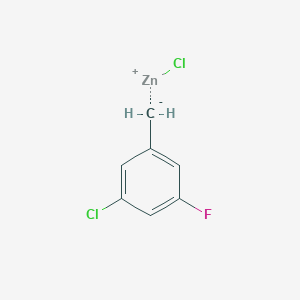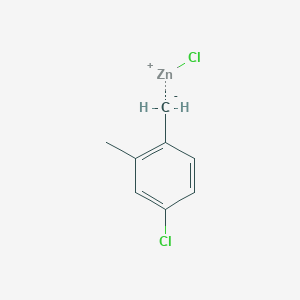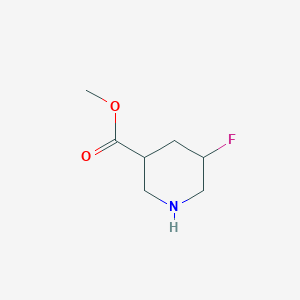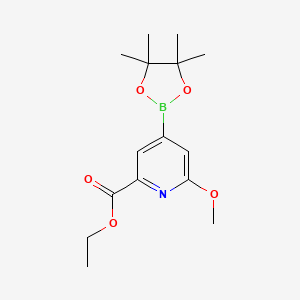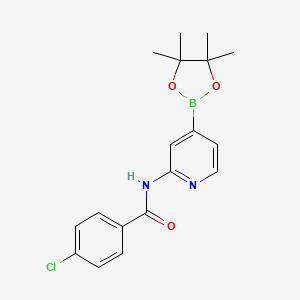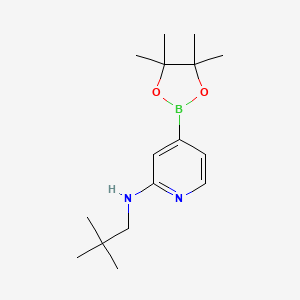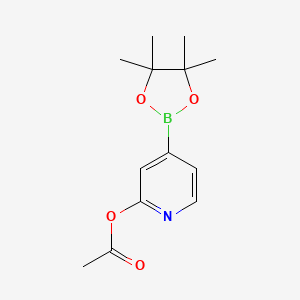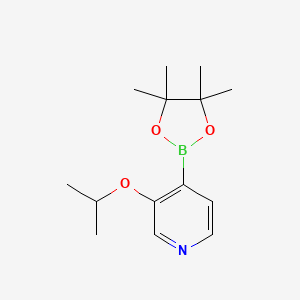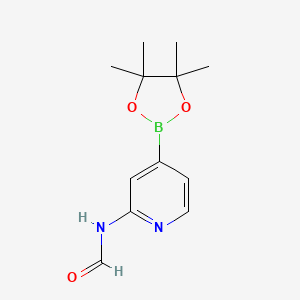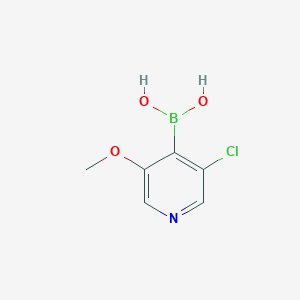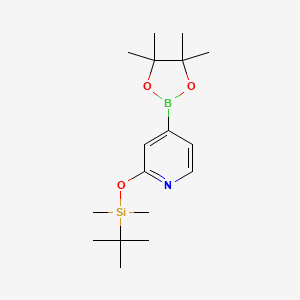
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is a chemical compound that serves as a versatile intermediate in organic synthesis. It combines the functionalities of a boronic acid and a silyl ether, making it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis typically begins with the formation of pyridine-4-boronic acid through a Suzuki-Miyaura cross-coupling reaction.
Silylation: The boronic acid is then reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine to introduce the silyl ether group.
Esterification: Finally, the boronic acid is esterified with pinacol to form the pinacol ester.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. Continuous flow chemistry can also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The boronic acid moiety can be oxidized to form borates.
Reduction: The pyridine ring can undergo reduction reactions.
Substitution: The silyl ether group can be selectively substituted under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) are used for silyl ether cleavage.
Major Products Formed:
Borates: Resulting from oxidation reactions.
Reduced Pyridines: Obtained through reduction processes.
Substituted Ethers: Formed by substituting the silyl group.
科学的研究の応用
Chemistry: This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of pharmaceuticals and biologically active compounds. Medicine: The compound is used in the development of drugs targeting various diseases, including cancer and inflammatory conditions. Industry: It finds applications in material science for the synthesis of polymers and advanced materials.
作用機序
The compound exerts its effects through the boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Receptors: They can interact with receptors involved in signal transduction pathways.
類似化合物との比較
Boronic Acids: Other boronic acids used in cross-coupling reactions.
Silyl Ethers: Other silyl-protected compounds.
Uniqueness: 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is unique due to its combination of boronic acid and silyl ether functionalities, which allows for diverse reactivity and applications.
特性
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-12-13(10-11-19-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGTNJNSVTOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
